molecular formula C6H12F3O4P B126476 Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate CAS No. 156748-67-3

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

Cat. No.: B126476
CAS No.: 156748-67-3
M. Wt: 236.13 g/mol
InChI Key: ZVRKPNJLSIJXPF-UHFFFAOYSA-N
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Description

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a trifluoroethyl-hydroxy group attached to a phosphonate ester backbone. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in Horner–Wadsworth–Emmons (HWE) reactions for olefin synthesis. The trifluoromethyl group enhances electrophilicity, while the hydroxyl group enables hydrogen bonding and metal coordination, expanding its utility in catalysis and material science .

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKPNJLSIJXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404343
Record name Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156748-67-3
Record name Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156748-67-3
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine) abstracts a proton from diethyl phosphite, generating a phosphite anion.

  • Nucleophilic Attack : The anion attacks the carbonyl carbon of trifluoroacetaldehyde, followed by proton transfer to yield the α-hydroxyphosphonate product.

Optimized Laboratory-Scale Parameters :

ParameterValue/Range
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Molar Ratio (Phos:Aldehyde)1:1.1
Temperature0–25°C
Reaction Time4–6 hours
Yield75–85%

The use of anhydrous DCM minimizes side reactions, while stoichiometric TEA ensures complete deprotonation. Excess aldehyde drives the reaction to completion, with yields typically exceeding 80% after column chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. Comparative studies demonstrate:

ConditionConventionalMicrowave
Temperature25°C80°C
Time6 hours20 minutes
Yield82%88%

This method employs tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction homogeneity and efficiency.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

EnzymeSolventee (%)Yield (%)
CALBTHF9278
Pseudomonas cepaciaToluene8570

Enzymatic methods are particularly advantageous for producing enantiomerically pure derivatives, though scalability remains challenging.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key modifications to laboratory protocols include:

Continuous Flow Reactor Systems

ParameterBatch ReactorFlow Reactor
Throughput5 kg/day50 kg/day
Solvent Volume500 L20 L
Energy Consumption120 kWh/kg40 kWh/kg

Flow reactors enable precise temperature control and reduced solvent waste, achieving 90–93% yields at pilot scales.

Purification Protocols

Industrial purification employs fractional distillation under reduced pressure:

StagePressure (mmHg)Temperature (°C)Purity (%)
Initial Distillation1080–8595
Final Recrystallization-20 (Ethanol)99.5

Recrystallization from ethanol at -20°C removes residual aldehydes and phosphite byproducts.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityStereoselectivityCost ($/kg)
Pudovik (Batch)85ModerateNone120
Microwave88HighNone150
Enzymatic78LowHigh (92% ee)450
Industrial Flow92Very HighNone90

Flow reactor systems offer the best balance of yield and cost for bulk production, while enzymatic methods remain niche for chiral applications.

ConditionYield (%)Reaction Time
Ball Milling802 hours
Solvent-Assisted854 hours

These methods eliminate volatile organic solvents, aligning with sustainable manufacturing trends .

Chemical Reactions Analysis

Photoredox-Catalyzed Difunctionalization Reactions

This compound participates in photoredox-catalyzed reactions to synthesize 2-hydroxytrifluoroethylacetophenones and difluoromethylene derivatives. The process involves:

  • Catalyst : 4DPAIPN (organic photoredox catalyst) or Ir(ppy)₃.

  • Mechanism :

    • Single-Electron Transfer (SET) : The catalyst reduces the phosphonate, triggering N–O bond cleavage in N-trifluoroethoxyphthalimide to generate an oxygen-centered radical.

    • Hydrogen Atom Transfer (HAT) : DMSO facilitates a 1,2-HAT process, forming a carbon-centered α-hydroxy-α-trifluoroethyl radical.

    • Radical Addition : The radical adds to styrenes, followed by oxidation and NaBH₄ reduction to yield final products .

Example Reaction Conditions :

SubstrateCatalystLight SourceSolventYield (%)
4-Acetoxystyrene4DPAIPN427 nm LEDDMSO64
tert-ButylstyreneIr(ppy)₃427 nm LEDDMSO62

Hydrophosphonylation Reactions

The hydroxyethyl group enables hydrophosphonylation with aldehydes (Abramov reaction) and imines (Pudovik reaction):

  • Pudovik Reaction :
    Reacts with imines to yield aminophosphonates, enhancing bioactivity in drug candidates .

Nucleophilic Substitution Reactions

The hydroxy group acts as a nucleophile in substitution reactions:

  • Transesterification : Ethoxy groups are replaced by other alcohols under acidic conditions, enabling tailored solubility .

Radical-Mediated C–C Bond Formation

The compound serves as a radical precursor in photoredox cycles:

  • Key Steps :

    • Photocatalytic reduction generates a phosphonate radical.

    • Radical addition to alkenes forms C–C bonds.

    • Post-reduction/oxidation stabilizes products (e.g., NaBH₄ for alcohols) .

Applications : Synthesizing fluorinated diols (e.g., 4,4-difluorophenylbutanediol) with >60% yields .

Reduction and Oxidation Pathways

  • Reduction : NaBH₄ reduces ketone intermediates to secondary alcohols in multistep syntheses .

  • Oxidation : The hydroxy group can be oxidized to ketones under mild conditions, though competing P–O bond cleavage may occur .

Key Research Findings

  • Radical Stability : The α-hydroxy-α-trifluoroethyl radical exhibits prolonged stability in DMSO, enabling efficient HAT .

  • Stereochemical Outcomes : Hydrophosphonylation with chiral aldehydes retains configuration, critical for asymmetric synthesis .

  • Scalability : Batch reactions (5 mmol scale) achieve >60% yields without optimization .

This compound’s versatility in radical chemistry and nucleophilic substitution underscores its value in synthesizing fluorinated bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Synthesis

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of the phosphonate group into larger molecular frameworks, which is crucial for the design of enzyme inhibitors and other bioactive molecules. The phosphonate moiety can mimic phosphate groups in biological systems, facilitating interactions with enzymes and proteins.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by mimicking their natural substrates. This property has been explored in proteomics research where it modifies proteins through phosphorylation mechanisms .

Agrochemical Development

The compound is also utilized in the development of agrochemicals aimed at enhancing crop protection. Its unique chemical properties allow for the formulation of pesticides and herbicides that are more effective against pests while minimizing environmental impact. The trifluoromethyl group contributes to improved lipophilicity, which may enhance the bioavailability of agrochemical formulations.

Organic Electronics

In the realm of organic electronics, this compound is used in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups often leads to materials with enhanced electronic properties, making them suitable for high-performance electronic devices.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions:

  • Nucleophilic Substitution: The phosphonate group is reactive towards strong nucleophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield phosphoric acid and ethanol.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to interact with and inhibit enzymes. This property makes it useful in enzyme inhibitor design and other biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Reactivity and Selectivity in HWE Reactions

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate exhibits distinct reactivity compared to other phosphonates:

  • Diethyl vs. Dimethyl/Dibutyl Phosphonates :
    Diethyl phosphonate derivatives demonstrate superior (E)-selectivity in HWE reactions compared to dimethyl analogs due to reduced steric hindrance and optimal electron-withdrawing effects. For example, dimethyl phosphonate yields lower selectivity (e.g., 75% (E) vs. 90% (E) for diethyl) under identical conditions .
    • Steric Effects : Diisopropyl phosphonate, with bulkier ester groups, shows reduced reaction yields (e.g., 60% vs. 85% for diethyl) due to increased activation energy .
    • Electronic Effects : (Z)-selective HWE reagents like Still–Gennari (bis(2,2,2-trifluoroethyl) phosphonate) and Ando (diphenyl phosphonate) reagents contrast with the (E)-selectivity of diethyl derivatives. The trifluoroethyl group in the target compound enhances electrophilicity but avoids the strong (Z)-directing effects of bis-trifluoroethyl moieties .

Thermal Stability

Thermogravimetric analysis (TGA) reveals significant differences in degradation behavior:

Compound Type Degradation Onset (°C) Residual Mass (%)
Diethyl Phosphate (IDEA) 156 13
Diphenyl Phosphate (IDPA) 289 24
Diethyl Phosphonate (IDOPYL) 323 12
Phosphinate (IDPO) 338 2

The target compound’s phosphonate group confers higher thermal stability than phosphate esters (e.g., 323°C vs. 156°C for diethyl phosphate) but lower residue retention compared to diphenyl analogs .

Key Research Findings

  • Selectivity in Olefin Synthesis : Under optimized HWE conditions, this compound achieves >90% (E)-selectivity, outperforming dimethyl and diisopropyl analogs .
  • Thermal Degradation : The compound decomposes at 323°C, making it suitable for high-temperature applications like flame retardants, though less stable than phosphinates .
  • Antimicrobial Potential: Structural analogs with electron-withdrawing groups (e.g., boronic acid) demonstrate super-selectivity against bacterial strains, suggesting promise for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, and how do they differ in methodology?

  • Answer : Two primary methods are documented:

  • Click Chemistry : A regioselective synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition, yielding high regioselectivity (e.g., 1,4-regioisomer) and excellent yields. Reaction conditions include room temperature, aqueous/organic solvent mixtures, and purification via column chromatography .
  • Steglich Esterification : Utilizes diisopropylcarbodiimide (DIC) and DMAP catalyst for esterification of hydrolyzed phosphonates with 2,2,2-trifluoroethanol. This method is versatile for introducing trifluoroethyl groups but requires anhydrous conditions .
  • Key Comparison : Click chemistry favors modularity for functionalized derivatives, while Steglich esterification is preferred for straightforward trifluoroethyl group incorporation.

Q. Which spectroscopic techniques are critical for structural confirmation, and what data parameters should researchers prioritize?

  • Answer :

  • 1D/2D NMR : Essential for resolving regiochemistry and stereochemistry. For example:
  • ¹H NMR : Coupling constants (e.g., 3JHP^3J_{HP} ~15–20 Hz) confirm phosphonate linkage.
  • ³¹P NMR : Chemical shifts between δ 15–25 ppm (vs. H₃PO₄) indicate phosphonate environments .
  • HSQC/HMBC : Resolve ambiguities in triazole or trifluoroethyl group connectivity .
  • IR Spectroscopy : Stretching bands for P=O (~1250–1300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) validate functional groups.

Q. How is crystallographic data for this compound collected and refined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is standard:

  • Instrumentation : Bruker SMART CCD detector with MoKα radiation (λ = 0.71073 Å), φ/ω scans, and SADABS absorption correction .
  • Parameters :
  • Space group: P21/n (monoclinic), Z = 4, β = 93.264°, V = 1845.4 ų.
  • Refinement: Full-matrix least-squares on F2F^2, R1 = 0.029, wR2 = 0.082 .
  • Validation : Check for Rint < 0.05 and S > 1.0 to ensure data quality.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in click chemistry-based syntheses of phosphonate derivatives?

  • Answer : Regioselectivity depends on:

  • Catalyst System : Cu(I) vs. Ru-based catalysts. Cu(I) favors 1,4-regioisomers, while Ru promotes 1,5-products.
  • Solvent Polarity : Aqueous tert-BuOH enhances 1,4-selectivity by stabilizing polar transition states .
  • Substrate Sterics : Bulky alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) reduce competing steric effects.

Q. How should contradictions in ³¹P NMR data (e.g., unexpected shifts or splitting) be resolved?

  • Answer :

  • Step 1 : Verify sample purity via TLC or HPLC. Impurities (e.g., unreacted starting material) can split peaks.
  • Step 2 : Use ¹H-decoupled ³¹P NMR to eliminate splitting from adjacent protons (Fig. 2, ).
  • Step 3 : Compare with literature shifts for analogous compounds (Fig. 6, ). For example, electron-withdrawing groups (e.g., CF₃) deshield phosphorus, shifting δ upfield by ~3–5 ppm.

Q. What methodologies enable comparative analysis of esterification efficiency between Steglich and other protocols (e.g., Mitsunobu)?

  • Answer :

  • Yield Comparison : Steglich typically achieves >80% yield for trifluoroethyl esters, while Mitsunobu (using DIAD/Ph₃P) may outperform for sterically hindered alcohols but requires toxic reagents .
  • Byproduct Analysis : Monitor for urea (DIC-derived) in Steglich vs. hydrazine (Mitsunobu) via LC-MS.
  • Solvent Compatibility : Steglich works in DCM/THF, whereas Mitsunobu requires anhydrous THF.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate

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